N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a molecular formula of C₁₇H₁₄ClFN₄O₂ and a molecular weight of 360.8 g/mol . The compound features:
- A 5-methyl-1H-1,2,3-triazole core.
- A 2-fluorophenyl substituent at position 1 of the triazole ring.
- A 3-chloro-4-methoxyphenyl group attached via a carboxamide linkage at position 2.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2/c1-10-16(21-22-23(10)14-6-4-3-5-13(14)19)17(24)20-11-7-8-15(25-2)12(18)9-11/h3-9H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATVVENXZJGEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
The molecular formula of the compound is with a molecular weight of 373.82 g/mol. The structure includes a triazole ring which is known for its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with triazole derivatives, including:
- Antiproliferative Effects : Triazole derivatives have shown promising results against various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Antimicrobial Activity : The compound exhibits notable antibacterial properties against several pathogenic bacteria. Research indicates that modifications in the triazole structure can enhance antimicrobial efficacy .
- Anti-inflammatory and Analgesic Properties : Some studies suggest that triazole derivatives can act as anti-inflammatory agents, potentially through the inhibition of cyclooxygenase enzymes .
Antiproliferative Activity
In vitro studies have indicated that this compound exhibits significant antiproliferative activity. The IC50 values against various cancer cell lines were comparable to established chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its antiproliferative effects appears to involve:
- Induction of apoptosis characterized by chromatin condensation and DNA fragmentation.
- Disruption of mitochondrial membrane potential leading to cell death .
Additionally, the compound does not intercalate with DNA but may induce DNA damage through reactive oxygen species (ROS) generation .
Case Studies
-
Case Study on Breast Cancer Cells :
A study investigated the effects of this compound on MCF-7 cells. The results indicated that treatment led to significant reductions in cell viability and induced apoptotic features within 24 hours of exposure. -
Antibacterial Efficacy :
In another study, the compound was tested against common pathogens like Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) that was lower than conventional antibiotics, suggesting a potential for development into a new antibacterial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (C₁₈H₁₇FN₄O₂, MW: 340.36 g/mol)
- Key Differences : The amide nitrogen is substituted with a 2-ethoxyphenyl group instead of 3-chloro-4-methoxyphenyl.
N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Key Differences : The amide substituent is 3-chloro-4-fluorophenyl (replacing methoxy with fluorine).
- Implications : Fluorine’s strong electron-withdrawing effect may increase polarity and affect solubility compared to the methoxy group .
1-(4-Fluorophenyl)-N-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (C₁₇H₁₄ClFN₄O₂, MW: 360.8 g/mol)
- Key Differences : The fluorophenyl group is at position 4 (para) instead of position 2 (ortho).
- Implications : Para-substitution may enhance planarity and π-π stacking interactions with biological targets compared to ortho-substitution.
Variations in Aromatic Substituents
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences : Features a 4-methoxyphenyl group at position 1 and a cyclopropyl group at position 4.
- Implications : The cyclopropyl group may enhance metabolic stability, while the 4-methoxyphenyl group could improve solubility .
1-(3,4-Dichlorobenzyl)-N-[4-(hydroxymethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide (GSK1940029)
- Key Differences : Contains a dichlorobenzyl group at position 1 and a hydroxymethylphenyl carboxamide.
Functional Group Modifications
N-(2,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (C₂₀H₂₂N₄O₃, MW: 366.41 g/mol)
- Key Differences : The triazole core is substituted with 3,4-dimethylphenyl and 2,4-dimethoxyphenyl groups.
- Implications : Increased methyl groups may enhance lipophilicity and membrane permeability but reduce solubility.
Structural and Functional Comparison Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and what are their limitations?
- Methodology : The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. For analogous compounds (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide), condensation of substituted anilines with isocyanides forms intermediate carboximidoyl chlorides, followed by reaction with sodium azide to yield the triazole core . Limitations include low aqueous solubility, which complicates purification and characterization. For the target compound, fluorophenyl and methoxyphenyl substituents may require optimized coupling agents (e.g., EDC·HCl/HOBt for amide bond formation) to improve yield .
- Key Challenges :
- Solubility issues during intermediate isolation.
- Regioselectivity control during triazole ring formation.
Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or vapor diffusion. The SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography. For anisotropic displacement parameter refinement and disorder modeling, SHELXL’s robust algorithms handle complex substituents (e.g., methoxy/fluoro groups) . WinGX and ORTEP are recommended for visualization and geometric analysis .
- Example Workflow :
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data caused by polymorphic forms or solvates?
- Methodology : Polymorphism impacts solubility and bioavailability. To address discrepancies:
- Perform systematic polymorph screening using solvents of varying polarity (e.g., ethanol, DMSO).
- Characterize forms via PXRD, DSC, and TGA to correlate structure-activity relationships.
- Use SHELXL’s TWIN commands to refine twinned crystals, which are common in flexible triazole derivatives .
- Case Study : A related triazole-carboxamide exhibited 3-fold higher IC₅₀ in a polymorph with looser crystal packing, attributed to improved dissolution .
Q. What experimental design strategies optimize reaction conditions for derivatives with enhanced bioactivity?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading). For example, flow chemistry systems enable precise control of reaction parameters for azide-alkyne cycloadditions .
- Derivative Design : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the 5-methyl position to improve solubility while retaining triazole-mediated enzyme inhibition .
Q. How can crystallographic disorder in the methoxyphenyl group be modeled and validated?
- Methodology :
- In SHELXL, split the disordered moiety into two parts (PART 1/2) and apply similarity restraints (SIMU, DELU) to maintain reasonable geometry.
- Validate using R-factor convergence and difference density maps. For severe disorder, consider using SQUEEZE to model solvent regions .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing SAR data across triazole-carboxamide derivatives?
- Methodology :
- Multivariate Analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.
- Machine Learning : Train models on PubChem datasets (e.g., IC₅₀ values for triazole derivatives) to predict substituent effects .
Q. How can researchers address discrepancies in enzyme inhibition assays caused by compound aggregation?
- Methodology :
- Perform dynamic light scattering (DLS) to detect aggregates.
- Include detergents (e.g., 0.01% Tween-20) in assay buffers or use sonication to disperse aggregates.
- Validate with orthogonal techniques (e.g., SPR, ITC) to confirm binding kinetics .
Future Directions
Q. What advanced techniques could elucidate the role of the 2-fluorophenyl group in target binding?
- Methodology :
- Cryo-EM/XFEL : For large targets, resolve binding poses at near-atomic resolution.
- Fluorine NMR : Exploit ¹⁹F’s sensitivity to monitor conformational changes upon binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
